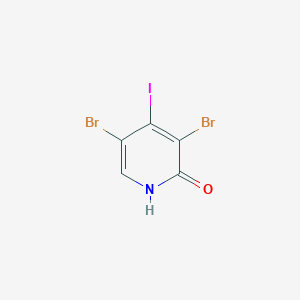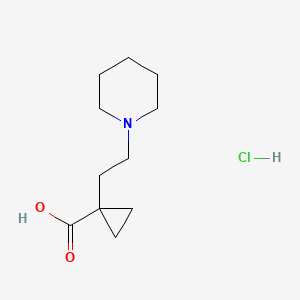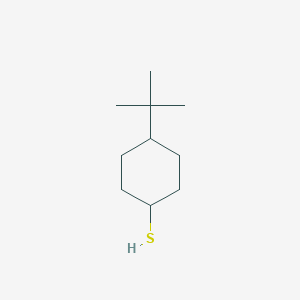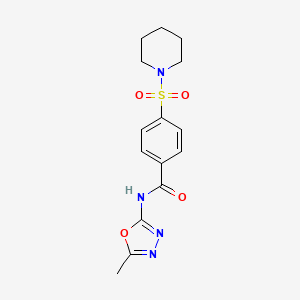
2-Borono-3,4-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Borono-3,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 237 . It is stored at room temperature . The compound has a density of 1.9±0.1 g/cm3, a boiling point of 292.9±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Optical Materials and Sensing Applications
Boron difluoride compounds, including derivatives similar to 2-Borono-3,4-difluorobenzoic acid, have been explored for their impressive optical properties. For instance, the combination of a classic boron dye with poly(lactic acid) (PLA) resulted in materials exhibiting room-temperature phosphorescence, enhancing fluorescence quantum yields, and showing promise as oxygen sensors and multifunctional molecular probes (Zhang et al., 2007). Moreover, the modification of nanoparticles with phenylboronic acid moieties has been investigated for potential antiviral therapeutics, leveraging the unique properties of boron-containing compounds for biological and biomedical applications (Khanal et al., 2013).
Organic Synthesis and Catalysis
Silica-supported boron trifluoride (BF3·SiO2) has been identified as an efficient catalyst for the synthesis of dibenzo[a,j]xanthenes and imidazoles, highlighting the role of boron compounds in facilitating chemical transformations (Mirjalili et al., 2008) (Sadeghi et al., 2008). Additionally, pentafluorophenyl substituted boron reagents have been utilized in reactions with π-bonds for the synthesis of heterocyclic and aromatic compounds, indicating their versatility in organic synthesis (Melen, 2014).
Photophysical Properties and Fluorescence
The role of boron in the polymer chemistry and photophysical properties of difluoroboron−dibenzoylmethane polylactide has been thoroughly investigated, with findings indicating that boron conjugation significantly affects solid-state luminescent properties. These properties are leveraged in applications ranging from multiphoton microscopy to tumor hypoxia imaging (Zhang et al., 2009). Furthermore, the development of boronic acid fluorescent reporters has opened new avenues for the creation of sensors for carbohydrates and other molecules, demonstrating the utility of boron compounds in fluorescence-based sensing technologies (Wang et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Carboxy-2,3-difluorophenylboronic acid are carbon atoms in organic compounds. This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 6-Carboxy-2,3-difluorophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of the SM cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by 6-Carboxy-2,3-difluorophenylboronic acid primarily involve carbon–carbon bond formation. The compound plays a crucial role in the SM cross-coupling reaction, which is a key step in many synthetic pathways for creating complex organic molecules .
Pharmacokinetics
As a boron reagent, it is expected to have good stability and be readily prepared . Its ADME properties and their impact on bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of 6-Carboxy-2,3-difluorophenylboronic acid’s action are the formation of new carbon–carbon bonds. This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of 6-Carboxy-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly affect the compound’s performance .
Eigenschaften
IUPAC Name |
2-borono-3,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTUBAZQYZDBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)


![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)